molecular formula C6H5FO4 B1243151 3-Fluoro-cis,cis-muconate

3-Fluoro-cis,cis-muconate

Cat. No. B1243151
M. Wt: 160.1 g/mol
InChI Key: OZSAECPLLVFZIE-BXTBVDPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-cis,cis-muconate is a halo fatty acid.

Scientific Research Applications

1. Role in Bacterial Degradation of Aromatic Compounds

3-Fluoro-cis,cis-muconate is a key intermediate in the bacterial degradation of aromatic compounds. Muconate cycloisomerases, particularly from species like Pseudomonas putida and Acinetobacter, transform 3-fluoro-cis,cis-muconate with high specificity. These enzymes play a crucial role in converting cis,cis-muconate, derived from catechol ring cleavage, into various products, highlighting their importance in environmental bioremediation and bacterial metabolism of pollutants (Vollmer et al., 1998).

2. Insights into Enzymatic Conversion and Product Formation

Studies have shown that 3-fluoro-cis,cis-muconate undergoes enzymatic conversion, yielding products like (+)-4-fluoromuconolactone. This process involves muconate cycloisomerases from different bacterial strains, and the products formed have implications for understanding the bacterial degradation pathways of fluorinated aromatic compounds (Schlömann et al., 1990).

3. Chloride Elimination Mechanisms in Bacteria

Research on 3-fluoro-cis,cis-muconate has contributed to a better understanding of the mechanisms of chloride elimination in bacterial cycloisomerases. These insights are crucial for comprehending the bacterial degradation of chlorinated aromatic compounds, as well as the development of bioremediation strategies (Kaulmann et al., 2001).

4. Generation of Substituted Muconates in Bacteria

The ability of certain bacteria to convert 3-fluorobenzoate to 2-fluoro-cis,cis-muconate demonstrates the versatility of bacterial metabolic pathways in generating various substituted muconates, including those with fluoro substituents. This has implications for biotechnological applications in producing specific chemical intermediates (Schmidt & Knackmuss, 1984).

5. Catalytic Characteristics of Muconate Cycloisomerases

Research on 3-fluoro-cis,cis-muconate contributes to understanding the catalytic characteristics of muconate and chloromuconate cycloisomerases. This knowledge is essential for designing engineered enzymes with tailored properties for specific industrial applications (Vollmer et al., 1999).

properties

Molecular Formula

C6H5FO4

Molecular Weight

160.1 g/mol

IUPAC Name

(2E,4Z)-3-fluorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H5FO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3+

InChI Key

OZSAECPLLVFZIE-BXTBVDPRSA-N

Isomeric SMILES

C(=C\C(=O)O)\C(=C/C(=O)O)\F

Canonical SMILES

C(=CC(=O)O)C(=CC(=O)O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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